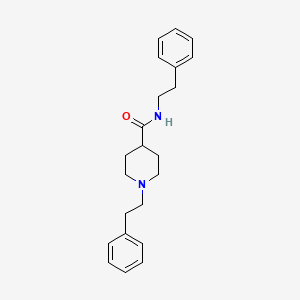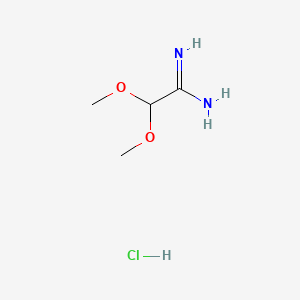
2,2-Dimethoxyacetimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxyacetimidamide hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 It is a derivative of acetamidine and is characterized by the presence of two methoxy groups attached to the acetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyacetimidamide hydrochloride typically involves the reaction of 2,2-dimethoxyacetaldehyde with an appropriate amine under acidic conditions to form the corresponding imidamide. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The general reaction scheme can be represented as follows:
[ \text{2,2-Dimethoxyacetaldehyde} + \text{Amine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as:
Condensation Reaction: Combining 2,2-dimethoxyacetaldehyde with an amine in the presence of hydrochloric acid.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxyacetimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethoxyacetimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxyacetimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxyethylamine hydrochloride: Similar in structure but with an ethylamine group instead of an imidamide group.
2,2-Dimethoxypropane: A related compound with a propane backbone.
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups.
Uniqueness
2,2-Dimethoxyacetimidamide hydrochloride is unique due to its specific imidamide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C4H11ClN2O2 |
|---|---|
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
2,2-dimethoxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H3,5,6);1H |
Clave InChI |
LJRPGJDNJOXUFV-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=N)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


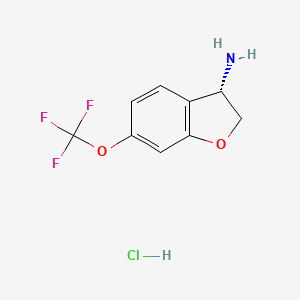
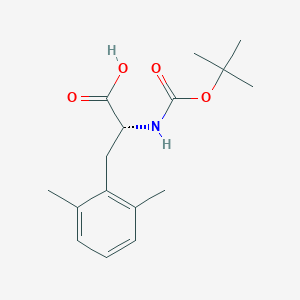

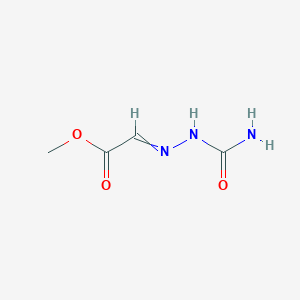
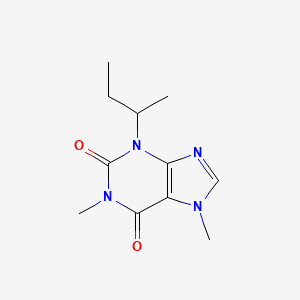
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
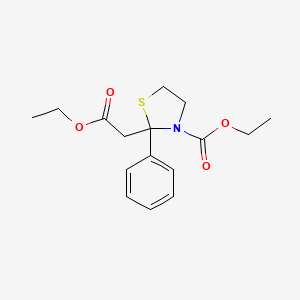
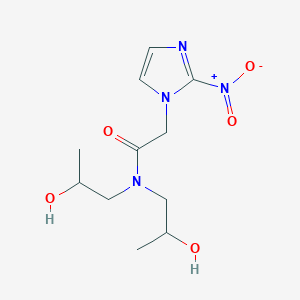

![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
